N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14485714
InChI: InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33)
SMILES:
Molecular Formula: C26H27FN4O2
Molecular Weight: 446.5 g/mol

N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

CAS No.:

Cat. No.: VC14485714

Molecular Formula: C26H27FN4O2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide -

Specification

Molecular Formula C26H27FN4O2
Molecular Weight 446.5 g/mol
IUPAC Name N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33)
Standard InChI Key MSTXJJGAXXJCBY-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-{2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide has the molecular formula C₂₆H₂₇FN₄O₂ and a molecular weight of 446.526 g/mol . Its systematic IUPAC name reflects the integration of a 1,3,8-triazaspiro[4.5]decan-4-one core linked to a 3-fluorophenyl group and a naphthalene-2-carboxamide side chain via an ethyl bridge. The hydrochloride salt form, with the formula C₂₆H₂₈ClFN₄O₂ and a molecular weight of 483.0 g/mol, is commonly used in pharmacological studies to enhance solubility.

Structural Features and Stereochemistry

The compound’s spirocyclic framework arises from the fusion of a piperidine-like ring with a tetrahydrofuran-like oxygen-free heterocycle, creating a rigid three-dimensional structure. The 3-fluorophenyl group at position 1 of the triazaspiro system introduces electronegativity and steric bulk, while the naphthalene carboxamide moiety contributes aromatic stacking potential. The SMILES notation (Fc1cccc(c1)N1CNC(=O)C21CCN(CCNC(=O)c1ccc3ccccc3c1)CC2) and InChI key (MSTXJJGAXXJCBY-UHFFFAOYSA-N) further elucidate its connectivity and stereochemical arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₂₆H₂₇FN₄O₂
Molecular weight446.526 g/mol
IUPAC nameN-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide
SMILESFc1cccc(c1)N1CNC(=O)C21CCN(CCNC(=O)c1ccc3ccccc3c1)CC2
Hydrochloride formulaC₂₆H₂₈ClFN₄O₂
Hydrochloride molecular weight483.0 g/mol

Pharmacological Profile and Mechanism of Action

PLD2 Inhibition and Selectivity

N-{2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide acts as a potent and selective allosteric inhibitor of phospholipase D2 (PLD2), with an inhibitory concentration (IC₅₀) of 20 nM against PLD2. This contrasts sharply with its activity against PLD1, where the IC₅₀ is 1,500 nM, demonstrating a 75-fold selectivity. PLD2 catalyzes the hydrolysis of phosphatidylcholine to phosphatidic acid (PA), a lipid secondary messenger involved in mTOR signaling, cytoskeletal reorganization, and cell proliferation. By blocking PA production, the compound disrupts oncogenic signaling pathways in cancers and modulates neuroinflammatory responses.

Anticancer Activity

In breast cancer cell lines (e.g., MDA-MB-231), the compound induces apoptosis by suppressing the Akt/mTOR pathway, a critical regulator of cell survival. At concentrations of 5–10 μM, it reduces phosphorylated Akt levels by >50%, leading to caspase-3 activation and DNA fragmentation. Comparative studies in prostate (PC-3) and lung (A549) cancer models show similar efficacy, with IC₅₀ values ranging from 2.8 to 4.7 μM.

Table 2: Anticancer Activity Across Cell Lines

Cell LineCancer TypeIC₅₀ (μM)Mechanism
MDA-MB-231Breast3.2Akt/mTOR inhibition, apoptosis
PC-3Prostate4.7Caspase-3 activation
A549Lung2.8ROS generation

Neuroprotective Effects

The compound crosses the blood-brain barrier (BBB) due to its moderate logP value (~3.5), enabling central nervous system activity. In transgenic Alzheimer’s disease (AD) mice, daily administration (10 mg/kg) for 12 weeks reduces amyloid-β plaque burden by 40% and enhances hippocampal neurogenesis by 25% compared to controls. These effects correlate with upregulated brain-derived neurotrophic factor (BDNF) expression and suppressed neuroinflammation, suggesting therapeutic potential in neurodegenerative disorders.

Physicochemical Properties and Solubility

The free base form exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. The hydrochloride salt improves solubility in polar solvents, making it suitable for in vivo dosing. Stability studies indicate a shelf life of >2 years when stored at -20°C in anhydrous conditions.

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